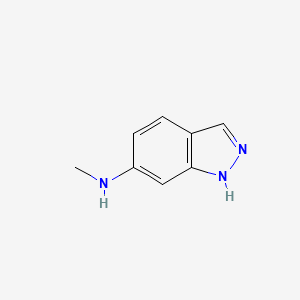

(1H-Indazol-6-yl)-methyl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-9-7-3-2-6-5-10-11-8(6)4-7/h2-5,9H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSXCHHKRWBXKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the 1h Indazole Scaffold in Contemporary Academic Research

Role in Medicinal Chemistry and Drug Discovery Programs

The 1H-indazole motif is a well-established pharmacophore found in numerous clinically approved drugs and investigational compounds. researchgate.netnih.govchim.it Its structural rigidity and ability to be readily functionalized at multiple positions allow for the fine-tuning of pharmacological profiles, making it a favored scaffold in the design of targeted therapies. researchgate.netmdpi.com

A significant area of application for 1H-indazole derivatives is in oncology. nih.govbenthamdirect.com The scaffold is a key component of several potent kinase inhibitors, a class of drugs that block enzymes responsible for the abnormal cell growth seen in cancer. researchgate.netchim.it For instance, derivatives of 1H-indazole have been instrumental in the development of inhibitors for critical cancer-related kinases such as FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and c-Kit. nih.gov Research has shown that the 1H-indazole-3-amine structure is a particularly effective "hinge-binding" fragment, anchoring the drug molecule to the target kinase. nih.gov

Furthermore, 6-aminoindazole-containing compounds have demonstrated significant anticancer activity. benthamdirect.com A study on a series of 6-substituted amino-1H-indazole derivatives revealed their potential as antiproliferative agents against various human cancer cell lines. benthamdirect.com One derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine, showed potent activity against a human colorectal cancer cell line with an IC50 value of 14.3 ± 4.4 μM. benthamdirect.com

The versatility of the 1H-indazole scaffold extends beyond cancer treatment. Derivatives have been investigated for their potential in treating neurological disorders by targeting enzymes like monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters. nih.govontosight.ai Additionally, research has explored their use as anti-inflammatory agents, antagonists for the serotonin (B10506) 5-HT4 receptor, and inhibitors of Rho kinase for potential cardiovascular applications. researchgate.netmdpi.comacs.org

The following table summarizes the inhibitory activities of selected 1H-indazole derivatives against various cancer cell lines, illustrating the impact of different substitutions on their potency.

| Compound Name | Cancer Cell Line | IC50 (µM) |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (colorectal) | 14.3 ± 4.4 |

| Compound 6o (a piperazine-indazole derivative) | K562 (leukemia) | 5.15 |

| Compound 3b (a curcumin (B1669340) indazole analog) | WiDr (colorectal) | 27.20 |

| Compound 3d (a curcumin indazole analog) | HeLa (cervical) | >100 |

Emerging Applications in Chemical Biology and Material Science

The utility of the 1H-indazole scaffold is not confined to medicinal chemistry. In the field of chemical biology, these derivatives are employed as molecular probes to investigate complex biological processes. benthamdirect.com Their intrinsic fluorescence properties, which can be tuned by chemical modification, make them valuable tools for imaging and sensing applications. For example, certain 1H-indazole derivatives have been developed as "Indazo-Fluors," donor-acceptor chromophores with emission properties that are sensitive to their environment. researchgate.net

In material science, the unique photophysical properties of 1H-indazoles are being harnessed to create novel functional materials. researchgate.net Research has demonstrated the potential of 1H-indazole derivatives in the development of organic light-emitting diodes (OLEDs). nih.govresearchgate.net The electrochemical synthesis of 1H-indazole N-oxides and their subsequent functionalization has opened up avenues for creating precursors for these advanced materials. nih.govresearchgate.net The ability of the indazole ring to be incorporated into larger conjugated systems allows for the design of materials with specific electronic and optical properties, paving the way for their use in next-generation displays and lighting technologies.

Synthetic Pathways and Advanced Chemical Transformations of 1h Indazol 6 Yl Methyl Amine and Its Derivatives

Strategies for 1H-Indazole Core Construction

The synthesis of the 1H-indazole core is a critical first step in accessing a wide array of functionalized derivatives. Various cyclization reactions have been developed to construct this bicyclic system, often starting from appropriately substituted benzene (B151609) precursors.

Cyclization Reactions for Indazole Ring Formation

A variety of cyclization strategies are employed for the formation of the indazole ring. These methods often involve the formation of a nitrogen-nitrogen bond to close the pyrazole (B372694) ring onto a benzene nucleus.

One common approach involves the reductive cyclization of o-nitro-ketoximes. researchgate.net Another strategy is the intramolecular C-H amination of aminohydrazones, which can be achieved using a ligand-free palladium catalyst. nih.gov This method involves the preparation of substituted aminohydrazones from tertiary amides and hydrazides. nih.gov

Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones represents another efficient route to 1H-indazoles. nih.gov This transformation can proceed at lower temperatures and with lower catalyst loading compared to some other methods. nih.gov Additionally, a domino cyclization reaction involving a hydrazone and p-benzoquinone, catalyzed by palladium, can lead to the formation of a 5-hydroxy-1H-indazole intermediate, which then undergoes further annulation. rsc.org

An intramolecular Ullmann-type reaction has been developed for the synthesis of 1H-indazoles, providing a scalable approach. thieme-connect.com This method can be particularly useful for creating indazoles with multiple substituents on the aromatic ring. thieme-connect.com Furthermore, a cobalt and copper co-catalyzed system has been explored for the synthesis of 1H-indazoles, where anthranil (B1196931) serves as both an aminating reagent and an organic oxidant. nih.gov

The table below summarizes various cyclization reactions for indazole ring formation.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| o-Nitro-ketoximes | Reductive conditions | 1H-Indazoles | researchgate.net |

| Aminohydrazones | Ligand-free Pd catalyst | 1H-Indazoles | nih.gov |

| o-Haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | 1H-Indazoles | nih.gov |

| Hydrazone and p-benzoquinone | Pd catalyst, TFA | 5-Hydroxy-1H-indazoles | rsc.org |

| Substituted benzene derivative | ortho-lithiation, DMF, methyl hydrazine, Cu catalyst | 1H-Indazoles | thieme-connect.com |

| Azoxy compounds and diazoesters | [Cp*RhCl₂]₂, AgSbF₆ | 3-Acyl-2H-indazoles | nih.gov |

| Anthranil and other reagents | Co(III)/Cu(II) catalysts | 1H-Indazoles | nih.gov |

Synthesis of Key Precursors and Core Intermediates

The synthesis of (1H-Indazol-6-yl)-methyl-amine often begins with a commercially available starting material such as 6-nitro-1H-indazole. nih.gov A common synthetic route involves the methylation of 6-nitroindazole (B21905) derivatives using iodomethane (B122720) and potassium carbonate in DMF. nih.gov This reaction typically yields a mixture of N1- and N2-alkylated isomers, with the N1-alkylated product being the major isomer. nih.gov The nitro group is then reduced to an amine, for example, through catalytic hydrogenation, to afford the corresponding 6-aminoindazole derivative. nih.gov

Another approach starts with methyl 1H-indazole-6-carboxylate. tandfonline.com The N1 position can be protected, for instance, with a tetrahydropyranyl (THP) group. tandfonline.com The ester is then reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). tandfonline.com Subsequent oxidation of the alcohol to an aldehyde, followed by reductive amination, can lead to the desired (1H-Indazol-6-yl)-methyl-amine. tandfonline.com

The table below details the synthesis of key precursors for (1H-Indazol-6-yl)-methyl-amine.

| Starting Material | Key Transformation(s) | Intermediate/Product | Reference |

| 6-Nitro-1H-indazole | Methylation, Reduction | 1-Methyl-1H-indazol-6-amine | nih.gov |

| Methyl 1H-indazole-6-carboxylate | N-protection, Reduction, Oxidation | 1-(THP)-1H-indazole-6-carbaldehyde | tandfonline.com |

| 6-Aminoindazole | Acetylation, Reductive amination, Hydrolysis | (1H-Indazol-6-yl)-methyl-amine |

Functionalization and Derivatization Strategies at the Indazole Scaffold

Once the indazole core is constructed, a variety of functionalization reactions can be employed to introduce diverse substituents at different positions of the ring system, enhancing the structural diversity and potential biological activity of the resulting compounds.

Amination and Alkylation Reactions

Amination and alkylation reactions are fundamental transformations for modifying the indazole scaffold. Reductive amination is a common method for introducing aminoalkyl groups. For instance, 6-aminoindazole can undergo reductive amination with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride to yield (1H-Indazol-6-yl)-methyl-amine.

Alkylation can occur at the nitrogen atoms of the pyrazole ring (N1 and N2) or at other positions. The regioselectivity of N-alkylation is often dependent on the alkylating agent, base, and solvent used. researchgate.net For example, methylation of 6-nitroindazole with iodomethane in DMF using potassium carbonate as a base primarily yields the N1-methylated product. nih.gov

The table below provides examples of amination and alkylation reactions on the indazole scaffold.

| Indazole Derivative | Reagents and Conditions | Product | Reference |

| 6-Aminoindazole | Formaldehyde, NaBH₃CN | (1H-Indazol-6-yl)-methyl-amine | |

| 6-Nitroindazole | Iodomethane, K₂CO₃, DMF | 1-Methyl-6-nitro-1H-indazole | nih.gov |

Halogenation and Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Heck, Suzuki)

Halogenation of the indazole ring provides key intermediates for further functionalization through palladium-catalyzed cross-coupling reactions. nih.gov Regioselective halogenation can be achieved under specific conditions. For example, a metal-free, regioselective halogenation of 2H-indazoles has been developed using N-halosuccinimides (NXS, where X = Br, Cl). nih.govrsc.orgrsc.org Ultrasound-assisted bromination at the C3 position has also been reported. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds on the indazole scaffold. rasayanjournal.co.innih.govrsc.orgrsc.orgresearchgate.net The Suzuki-Miyaura reaction allows for the coupling of haloindazoles with various boronic acids to introduce aryl or heteroaryl groups. nih.govrsc.orgrsc.orgias.ac.in For instance, 7-bromo-1H-indazoles can be coupled with arylboronic acids to yield 7-aryl-1H-indazoles. nih.govrsc.org This reaction has been used to synthesize a variety of 3,5-disubstituted and 6-substituted indazole derivatives. ias.ac.inrsc.org

The Heck reaction provides a method for the alkenylation of indazoles. rasayanjournal.co.in For example, N-benzyl 3-iodoindazoles can react with terminal alkenes in the presence of a palladium catalyst to produce 1,3-dialkylated indazoles. rasayanjournal.co.in

The table below summarizes halogenation and palladium-catalyzed cross-coupling reactions on the indazole scaffold.

| Reaction Type | Indazole Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |

| Halogenation | 2H-Indazole | N-Bromosuccinimide (NBS) | Metal-free | 3-Bromo-2H-indazole | nih.govrsc.orgrsc.org |

| Suzuki-Miyaura | 7-Bromo-1H-indazole | Arylboronic acid | PdCl₂(PPh₃)₂, K₂CO₃ | 7-Aryl-1H-indazole | nih.govrsc.org |

| Suzuki-Miyaura | 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Arylboronic acid | Pd(OAc)₂, CsF | 5-Aryl-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | ias.ac.in |

| Heck | N-Benzyl 3-iodoindazole | Terminal alkene | Pd(PPh₃)₂Cl₂ | 1,3-Dialkylindazole | rasayanjournal.co.in |

Modifications at the Nitrogen Atoms (N1, N2) of the Indazole Ring

Functionalization at the nitrogen atoms of the indazole ring is a common strategy to modulate the properties of indazole-based compounds. As mentioned earlier, N-alkylation is a primary method for this modification. The choice of reaction conditions can influence the regioselectivity between the N1 and N2 positions. researchgate.net For instance, microwave-assisted functionalization has been shown to be an efficient route for various N-substitutions. rasayanjournal.co.in

Besides alkylation, other functional groups can be introduced at the nitrogen atoms. For example, N-arylation can be achieved through copper-catalyzed reactions. researchgate.net The protection of the nitrogen atoms with groups like the 2-(trimethylsilyl)ethoxymethyl (SEM) group is often employed to direct functionalization at other positions of the indazole ring before deprotection. researchgate.net

Introduction of Diverse Substituents to Optimize Biological Activity

The biological activity of indazole derivatives can be precisely adjusted by the strategic placement of different chemical substituents on the indazole ring. longdom.orglongdom.org This process of structure-activity relationship (SAR) analysis is fundamental in drug discovery, allowing researchers to enhance potency, selectivity, and pharmacokinetic properties. ontosight.ai The substitution patterns on the indazole ring system play a significant role in influencing the compound's solubility, reactivity, and potential biological activity. ontosight.ai

Research into 6-amino-1H-indazole derivatives, which are structurally analogous to (1H-Indazol-6-yl)-methyl-amine, has demonstrated that even simple modifications can lead to significant antiproliferative activity. In one study, a series of 6-substituted amino-1H-indazoles were synthesized and tested against various human cancer cell lines. researchgate.net The compound N-(4-fluorobenzyl)-1H-indazol-6-amine was identified as a potent derivative against the HCT116 human colorectal cancer cell line, highlighting the positive impact of the fluorobenzyl group. researchgate.net

Broader studies on the indazole scaffold have yielded detailed SAR insights:

Anticancer and Antimicrobial Activity: The introduction of a nitro (NO₂) group at the 2-position of the indazole ring has been shown to enhance anticancer activity. longdom.orglongdom.org Similarly, a 4-fluoro substitution on the ring also contributed to improved anticancer efficacy. longdom.orglongdom.org For antimicrobial applications, halogenated and electron-withdrawing substituents are known to boost the bactericidal and antifungal properties of indazole compounds. ontosight.ai

Enzyme Inhibition: The indazole scaffold is a key component in many enzyme inhibitors. For inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an important cancer immunotherapy target, substituents at both the 4- and 6-positions of the 1H-indazole structure play a crucial role. nih.gov A study on 3-substituted 1H-indazoles found that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was critical for strong IDO1 inhibition. nih.gov For Fibroblast Growth Factor Receptor (FGFR) inhibitors, a 1H-indazol-3-amine scaffold was identified as a promising starting point, with further potency achieved through substitutions on the core structure. nih.gov

Receptor Antagonism: In the development of antagonists for the Transient Receptor Potential A1 (TRPA1) ion channel, medicinal chemistry efforts established a clear SAR. A trifluoromethyl group on an attached phenyl ring, combined with various substituents at the 6-position of the indazole ring, led to significant improvements in in-vitro activity. acs.org

The following table summarizes the observed effects of different substituents on the biological activity of indazole derivatives.

| Substituent | Position(s) | Observed Biological Effect | Reference |

|---|---|---|---|

| -NO₂ (Nitro) | 2 | Enhanced anticancer activity | longdom.orglongdom.org |

| -F (Fluoro) | 4 | Enhanced anticancer efficacy | longdom.orglongdom.org |

| -Br (Bromo) | 6 | Crucial for potent IDO1 inhibitory activity (as part of a larger substituted molecule) | nih.gov |

| -CF₃ (Trifluoromethyl) | On phenyl ring attached to indazole | Improved in vitro activity for TRPA1 antagonists | acs.org |

| Carbohydrazide moiety | 3 | Strong inhibitory activity against IDO1 enzyme | nih.gov |

| 4-Fluorobenzyl | 6-amino | Potent antiproliferative activity in HCT116 cells | researchgate.net |

Stereoselective Synthesis Approaches for Chiral Indazole Derivatives

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological function. The synthesis of specific chiral isomers (enantiomers or diastereomers) is therefore a critical aspect of modern medicinal chemistry. For indazole derivatives, creating chiral centers, particularly quaternary ones (a carbon atom bonded to four other non-hydrogen atoms), presents a significant synthetic challenge.

A noteworthy advancement in this area is the highly enantioselective synthesis of C3-allyl 1H-indazoles bearing quaternary stereocenters. nih.govmit.edu This method utilizes copper hydride (CuH) catalysis in a C3-selective allylation reaction. nih.govmit.edu Key to this transformation is an "umpolung" or reverse polarity strategy, where the indazole, typically a nucleophile, is converted into an electrophile by using an N-(benzoyloxy)indazole starting material. nih.gov

The reaction proceeds with high yields and excellent levels of enantioselectivity. nih.govmit.edu Density functional theory (DFT) calculations suggest that the reaction mechanism involves a six-membered Zimmerman-Traxler-type transition state, which dictates the stereochemical outcome. nih.govacs.org The enantioselectivity is controlled by steric interactions between the ligand on the copper catalyst and the substrates. nih.govacs.org The resulting C3-allylated indazoles are versatile intermediates that can be further transformed; for example, the terminal double bond can be reduced or undergo hydroboration-oxidation to introduce other functional groups. mit.edu

Beyond metal catalysis, organocatalyzed reactions represent another important strategy for stereoselective synthesis. For instance, an enantioselective organocatalyzed Pictet-Spengler reaction of tryptamines, followed by a diastereoselective oxidative rearrangement, has been used to create complex chiral spirooxindole-pyrrolidines. bohrium.com While not directly synthesizing a simple indazole, this methodology demonstrates the power of organocatalysis in constructing chiral heterocyclic systems that are structurally related to indazoles. bohrium.com

Development of Novel Synthetic Methodologies and Catalytic Systems

The development of new, efficient, and versatile synthetic methods is crucial for expanding the chemical space of indazole derivatives available for biological screening. Researchers have increasingly turned to transition-metal catalysis to construct the indazole core and introduce functional groups with high precision and efficiency. mdpi.com

Palladium-catalyzed reactions have proven particularly effective. Novel methods for building the indazole nucleus include an intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. nih.gov This approach proceeds under mild conditions, making it suitable for substrates with sensitive functional groups. nih.gov Another advanced palladium-catalyzed method involves C-H activation followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones to yield indazoles. nih.gov

Copper catalysis is also widely employed. Cu₂O has been used to mediate the cyclization of o-haloaryl N-sulfonylhydrazones to form 1H-indazoles. nih.gov More recently, a copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes was developed to synthesize a new family of 3-alkenyl-2H-indazoles. acs.org This method is advantageous as it requires only catalytic amounts of copper and features shorter reaction times compared to previous routes. acs.org

Other transition metals and synthetic strategies include:

Rhodium Catalysis: Rhodium(III) catalysts have been used for tandem C-H activation and intramolecular annulation reactions to synthesize 3-acylated-2H-indazoles. nih.gov

Metal-Free Reactions: To avoid metal contaminants in final products, metal-free approaches are highly desirable. One such method is the direct aryl C-H amination of arylhydrazones using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant to produce 1H-indazoles. nih.gov

Iodine-Mediated Synthesis: An efficient iodine-mediated method for creating 2H-indazoles from ortho-alkylazobenzenes via C-H functionalization has also been reported. nih.gov

The following table summarizes some of the novel catalytic systems developed for the synthesis of indazole derivatives.

| Catalytic System / Method | Reaction Type | Resulting Indazole Product | Reference |

|---|---|---|---|

| Palladium Catalyst | Intramolecular Buchwald-Hartwig Amination | 1H-Indazoles | nih.gov |

| Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ | C-H Activation / Intramolecular Amination | Functionalized Indazoles | nih.gov |

| Cu₂O | Thermo-induced Isomerization / Cyclization | 1H-Indazoles | nih.gov |

| Copper Catalyst | Intramolecular Hydroamination | 3-Alkenyl-2H-indazoles | acs.org |

| Rhodium(III) Catalyst | C-H Activation / Intramolecular Annulation | 3-Acylated-2H-indazoles | nih.gov |

| PIFA (Metal-Free) | Direct Aryl C-H Amination | 1H-Indazoles | nih.gov |

| Iodine (Metal-Free) | C-H Functionalization / Cyclization | 2H-Indazoles | nih.gov |

Structural Characterization and Advanced Spectroscopic Analysis in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For (1H-Indazol-6-yl)-methyl-amine, ¹H and ¹³C NMR spectra provide unambiguous evidence for its connectivity and environment of its atoms.

¹H NMR Analysis: The proton NMR spectrum of (1H-Indazol-6-yl)-methyl-amine is expected to display distinct signals corresponding to each unique proton. The aromatic region would show signals for the protons on the bicyclic indazole core, with their chemical shifts and coupling patterns revealing their relative positions. A characteristic singlet for the proton at position 3 of the indazole ring is typically observed. The protons at positions 4, 5, and 7 would appear as doublets or doublets of doublets, depending on their coupling with adjacent protons. The N-H proton of the indazole ring often appears as a broad singlet. The methyl group attached to the amine nitrogen would resonate as a singlet in the aliphatic region of the spectrum. The amine N-H proton would also likely appear as a broad singlet.

¹³C NMR Analysis: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms. The spectrum for (1H-Indazol-6-yl)-methyl-amine would show eight distinct signals. The carbons of the indazole ring would resonate in the aromatic region (typically δ 100-150 ppm). The methyl carbon would appear in the upfield, aliphatic region. NMR spectroscopy is a particularly powerful method for assigning the structures of substituted indazoles, as the spectra for N-1 and N-2 isomers are sufficiently different to serve as diagnostic tools. nih.gov

Interactive Data Table: Predicted NMR Spectroscopic Data for (1H-Indazol-6-yl)-methyl-amine

| ¹H NMR Data | ¹³C NMR Data |

| Atom | Predicted Chemical Shift (δ, ppm) |

| H3 | ~8.0 |

| H7 | ~7.5 |

| H4 | ~7.0 |

| H5 | ~6.6 |

| NH (Indazole) | >10.0 |

| NH (Amine) | Variable |

| CH₃ | ~3.0 |

| Note: Predicted values are based on general principles and data from structurally similar indazole derivatives. rsc.org Solvent effects can cause significant variations. s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. | Note: Predicted values are based on general principles and data from structurally similar indazole derivatives. rsc.org The specific substitution pattern significantly influences the exact chemical shifts. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For (1H-Indazol-6-yl)-methyl-amine (C₈H₉N₃), the molecular weight is 147.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 147. The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for amines is the α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. miamioh.edu In this case, the loss of a methyl radical (•CH₃) would lead to a fragment ion at m/z 132. Other potential fragmentations could involve the cleavage of the indazole ring system, which is a characteristic fragmentation pattern for indazole-type compounds. researchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for (1H-Indazol-6-yl)-methyl-amine

| m/z (Mass/Charge) | Predicted Fragment | Proposed Neutral Loss |

| 147 | [C₈H₉N₃]⁺ | Molecular Ion [M]⁺ |

| 146 | [C₈H₈N₃]⁺ | Loss of H• from the amine or ring |

| 132 | [C₇H₆N₃]⁺ | Loss of methyl radical (•CH₃) via α-cleavage |

| 119 | [C₇H₇N₂]⁺ | Loss of N₂H₂ from the pyrazole (B372694) ring |

| 92 | [C₆H₆N]⁺ | Further fragmentation of the indazole core |

| Note: The relative abundance of these fragments depends on the ionization energy and the specific mass spectrometer used. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (1H-Indazol-6-yl)-methyl-amine would exhibit characteristic absorption bands corresponding to its distinct structural features.

The key functional groups are the N-H groups of the indazole ring and the secondary amine, the aromatic C-H and C=C bonds of the indazole ring, and the aliphatic C-H bonds of the methyl group. The N-H stretching vibrations typically appear as medium to sharp bands in the region of 3200-3500 cm⁻¹. The indazole N-H stretch is often broader than the amine N-H. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic indazole ring system are expected in the 1450-1620 cm⁻¹ region.

Interactive Data Table: Predicted Infrared (IR) Absorption Frequencies for (1H-Indazol-6-yl)-methyl-amine

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 | N-H Stretch | Indazole Ring N-H |

| 3300 - 3500 | N-H Stretch | Secondary Amine (N-H) |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H (Methyl) |

| 1450 - 1620 | C=C and C=N Stretch | Aromatic Ring System |

| 1260 - 1350 | C-N Stretch | Aromatic Amine |

| Note: These are typical ranges, and the exact position and intensity of the peaks can be influenced by the molecular environment and sample state (e.g., solid vs. liquid). rsc.org |

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

In the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine, the indazole ring system is nearly planar. nih.govresearchgate.net This planarity is a characteristic feature of the fused aromatic ring system. It is expected that the indazole core of (1H-Indazol-6-yl)-methyl-amine would adopt a similar planar geometry. X-ray analysis would confirm the bond lengths and angles, showing the partial double-bond character within the heterocyclic ring. Furthermore, crystallographic data reveals intermolecular interactions, such as hydrogen bonding. In the solid state, it is highly probable that intermolecular N-H···N hydrogen bonds would form between the indazole N-H of one molecule and a nitrogen atom of an adjacent molecule, creating a stable crystal lattice. nih.govresearchgate.net

Tautomeric Considerations and Spectroscopic Differentiation of 1H- and 2H-Indazole Forms

The indazole ring system exhibits annular tautomerism, meaning the N-H proton can reside on either of the two nitrogen atoms, leading to the 1H-indazole and 2H-indazole forms. nih.gov Due to differences in the energy between these tautomers, the 1H-tautomer, which possesses a benzenoid structure, is generally thermodynamically more stable and predominates in the gas phase, in solution, and in the solid state compared to the quinonoid 2H-form. nih.govnih.gov

Spectroscopic methods, particularly NMR, are crucial for differentiating between these two forms.

¹H NMR: The chemical shifts of the ring protons are sensitive to the position of the N-H proton. For instance, the H-7 proton in 1-substituted indazoles is typically deshielded and appears at a higher frequency compared to its position in 2-substituted isomers. nih.gov

¹³C NMR: Carbon NMR is also a highly effective diagnostic tool. The chemical shifts of the ring carbons, especially those adjacent to the nitrogen atoms (C3 and C7a), differ significantly between the 1H- and 2H-tautomers, allowing for unambiguous assignment. nih.gov

For (1H-Indazol-6-yl)-methyl-amine, the spectroscopic data would be consistent with the proton residing on the N1 position, confirming its designation as a 1H-indazole derivative.

Biological and Pharmacological Investigations of 1h Indazol 6 Yl Methyl Amine Analogs

In Vitro Antiproliferative and Cytotoxic Activity in Advanced Cancer Research Models

Derivatives of (1H-Indazol-6-yl)-methyl-amine have demonstrated significant antiproliferative and cytotoxic effects across a diverse range of human cancer cell lines. These compounds, featuring the indazole scaffold, have been a focal point of research for developing novel anticancer agents. researchgate.netsigmaaldrich.comnih.gov

One study reported a series of 1H-indazol-3-amine derivatives, among which compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a 50% inhibitory concentration (IC50) value of 5.15 µM. nih.govresearchgate.net Notably, this compound exhibited selectivity, with a much higher IC50 of 33.2 µM in normal human embryonic kidney (HEK-293) cells. nih.govresearchgate.net Another investigation into 6-substituted amino-1H-indazole derivatives identified N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) , which exhibited potent antiproliferative activity against the HCT116 human colorectal cancer cell line with an IC50 value of 14.3±4.4 µM. researchgate.net This compound was also found to be non-cytotoxic to normal lung fibroblast cells (MRC5) at concentrations up to 100 μM. researchgate.net

Further research on benzimidazole-indazole derivatives led to the development of compound 22f , which displayed strong antiproliferative activity against the MV4-11 acute myeloid leukemia (AML) cell line, with a 50% growth inhibition (GI50) of just 0.26 nM. In a separate study, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized, yielding compound K22 , which demonstrated significant anti-proliferative efficacy against MCF-7 breast cancer cells with an IC50 of 1.3 μM. nih.govnih.gov

Additionally, a series of indazole derivatives were evaluated for their growth inhibitory activity, where compound 2f was found to be potent against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. sigmaaldrich.com Indazole analogs of curcumin (B1669340) have also been synthesized and tested, with compound 3b showing the highest cytotoxic activity against WiDr colorectal carcinoma cells (IC50 = 27.20 µM) and excellent selectivity. kisti.re.kr These findings underscore the potential of the indazole core structure in designing effective and selective anticancer compounds.

| Compound | Cancer Cell Line | Activity Type | Potency | Source |

|---|---|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | IC50 | 5.15 µM | nih.govresearchgate.net |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal Cancer) | IC50 | 14.3±4.4 µM | researchgate.net |

| 22f | MV4-11 (Acute Myeloid Leukemia) | GI50 | 0.26 nM | |

| K22 | MCF-7 (Breast Cancer) | IC50 | 1.3 µM | nih.govnih.gov |

| 2f | Various Cancer Cell Lines | IC50 | 0.23–1.15 µM | sigmaaldrich.com |

| 3b | WiDr (Colorectal Carcinoma) | IC50 | 27.20 µM | kisti.re.kr |

Identification and Validation of Specific Molecular Targets

Analogs of (1H-Indazol-6-yl)-methyl-amine have been extensively investigated as inhibitors of various protein kinases implicated in cancer pathogenesis. The indazole scaffold has proven to be a privileged structure for targeting the ATP-binding site of these enzymes. nih.govmedchemexpress.com

FLT3: Fms-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML). A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives were developed as potent FLT3 inhibitors. The most potent compound, 8r , demonstrated strong inhibitory activity against wild-type FLT3 (IC50 = 41.6 nM) and its mutants, FLT3-ITD (IC50 = 22.8 nM) and FLT3-TKD (D835Y) (IC50 = 5.64 nM). Another series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives was developed to overcome FLT3 resistance, with compound 10q showing potent and selective inhibition of FLT3-ITD-positive AML cells.

PLK4: Polo-like kinase 4 (PLK4) is a crucial regulator of mitosis, and its overexpression is linked to several cancers. nih.govmedchemexpress.com N-(1H-indazol-6-yl)benzenesulfonamide was used as a core structure to synthesize highly effective PLK4 inhibitors. nih.govnih.gov Compound K22 from this series exhibited remarkable PLK4 inhibitory activity with an IC50 of 0.1 nM. nih.govnih.gov Other notable indazole-based PLK4 inhibitors include CFI-400945 (IC50 = 2.8 nM) and CFI-400437 (IC50 = 0.6 nM). nih.gov

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is pivotal for tumor angiogenesis. A series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed as VEGFR-2 inhibitors, with compound W13 showing potent inhibition (IC50 = 1.6 nM).

PDGFRα and c-Kit: Platelet-derived growth factor receptor alpha (PDGFRα) and c-Kit are other important receptor tyrosine kinases in oncology. nih.gov A series of 3-amino-1H-indazol-6-yl-benzamides were designed as type II kinase inhibitors. Compounds 4 and 11 from this series exhibited single-digit nanomolar 50% effective concentrations (EC50) against both c-Kit and the T674M gatekeeper mutant of PDGFRα. nih.gov

Syk: Spleen tyrosine kinase (Syk) has been identified as a target for allergic and autoimmune disorders. Research based on a novel indazole scaffold discovered through virtual screening led to the identification of potent Syk inhibitors. nih.gov Compound 18c demonstrated good Syk inhibitory activity with an IC50 of 1.2 µM, serving as a lead for further optimization. nih.gov

Pim: The Pim kinases are serine/threonine kinases that regulate signaling pathways fundamental to tumorigenesis. A series of 3-(pyrazin-2-yl)-1H-indazole derivatives were developed as potent, pan-Pim inhibitors. Separately, a series of pyrrolo[2,3-g]indazole derivatives also yielded compounds with sub-micromolar inhibitory potencies against Pim-1 and Pim-3.

| Target Kinase | Compound | Inhibitory Potency (IC50/EC50) | Source |

|---|---|---|---|

| FLT3 | 8r | 41.6 nM | |

| FLT3-ITD | 8r | 22.8 nM | |

| FLT3-TKD (D835Y) | 8r | 5.64 nM | |

| PLK4 | K22 | 0.1 nM | nih.govnih.gov |

| PLK4 | CFI-400945 | 2.8 nM | nih.gov |

| PLK4 | CFI-400437 | 0.6 nM | nih.gov |

| VEGFR-2 | W13 | 1.6 nM | |

| PDGFRα-T674M | 4 and 11 | Single-digit nM (EC50) | nih.gov |

| c-Kit | 4 and 11 | Single-digit nM (EC50) | nih.gov |

| Syk | 18c | 1.2 µM | nih.gov |

| Pim-1/3 | Pyrrolo[2,3-g]indazoles | Sub-micromolar |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in cancer immune evasion by catalyzing the first and rate-limiting step of tryptophan catabolism. The depletion of tryptophan and accumulation of its metabolites suppress T-cell function, creating an immunosuppressive tumor microenvironment. Consequently, inhibiting IDO1 is an attractive strategy for cancer immunotherapy.

The indazole scaffold has been identified as a useful structure for the development of novel IDO1 inhibitors. A series of N′-hydroxyindazolecarboximidamides were designed and synthesized to target IDO1. Among these, compound 8a was shown to inhibit both tryptophan depletion and the production of its metabolite, kynurenine. Molecular docking studies suggest that the indazole moiety is critical for activity, with the N-hydrogen of the indazole ring potentially forming a key hydrogen bonding interaction within the active site of the IDO1 enzyme. This hypothesis was supported by the finding that an N-methylated analog, compound 12 , lost its inhibitory activity.

Further studies on 4,6-substituted-1H-indazole derivatives identified compound 35 as a potent dual inhibitor of both IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme in the tryptophan catabolism pathway. Compound 35 displayed an enzymatic IC50 value of 0.74 μM against IDO1 and 1.37 μM in a cell-based assay.

In addition to their roles as enzyme inhibitors, indazole-based compounds have been explored for their activity at G-protein coupled receptors, such as the serotonin (B10506) 5-HT2 receptors. Serotonin 5-HT2 receptor agonists have been investigated as potential treatments for ocular hypertension and glaucoma.

A series of 1-(2-aminopropyl)-1H-indazole analogues were synthesized to improve upon early tryptamine-based agonists that had poor stability or undesirable central nervous system effects. From this work, 1-((S)-2-Aminopropyl)-1H-indazol-6-ol (compound 9) was identified as a potent and peripherally acting 5-HT2 receptor agonist with an EC50 of 42.7 nM and high selectivity over other serotonin receptor subtypes.

The direct 1H-indazole analog of the psychedelic compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), known as compound 6a , has also been evaluated. It was found to be a 5-HT2A receptor agonist, though with lower potency than its indole (B1671886) parent compound. One study reported moderate potency for 5-HT2A (EC50 = 203 nM) with high selectivity against the 5-HT2B receptor (EC50 > 10 μM) and 5-HT2C receptor (EC50 = 532 nM). However, another assessment found it to have higher potency at 5-HT2B and 5-HT2C receptors, highlighting the need for rigorous characterization of subtype selectivity for these analogs.

| Receptor | Compound | Activity | Potency (EC50) | Source |

|---|---|---|---|---|

| 5-HT2 | 1-((S)-2-Aminopropyl)-1H-indazol-6-ol (9) | Agonist | 42.7 nM | |

| 5-HT2A | 6a | Agonist | 203 nM | |

| 5-HT2B | 6a | Agonist | >10 µM | |

| 5-HT2C | 6a | Agonist | 532 nM |

Elucidation of Cellular and Molecular Mechanisms of Action

The antiproliferative activity of (1H-Indazol-6-yl)-methyl-amine analogs is often linked to their ability to modulate the cell cycle, leading to arrest at specific checkpoints and subsequent induction of apoptosis.

Several studies have shown that indazole derivatives can induce cell cycle arrest, particularly at the G2/M phase. For instance, compound 10q , a potent FLT3 inhibitor, was found to induce cell cycle arrest in FLT3-ITD-positive AML cells. Similarly, inhibition of PLK4 by compounds such as 14i can perturb centriole replication, leading to mitotic disorder and apoptosis in breast cancer cells.

In a study of polysubstituted indazoles, compound 7d was observed to cause a significant increase in the population of cells in the G2/M phase and the appearance of polyploid cells in cancer cell lines, suggesting a mechanism involving the microtubule system. Another indazole derivative, compound 5 , was reported to arrest the cell cycle at the G2/M phase in hypopharyngeal carcinoma cells. The chalcone (B49325) derivative 1C has also been shown to induce G2/M phase arrest in ovarian cancer cells. This G2/M arrest is often a precursor to programmed cell death, as it prevents damaged cells from proceeding through mitosis.

Apoptosis Induction Pathways and Associated Protein Expression (e.g., cleaved caspase-3, Bax, Bcl-2)

Analogs of 1H-Indazol-6-yl-methyl-amine have been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins in the intrinsic apoptotic pathway. rsc.orgresearchgate.net The induction of programmed cell death is a critical mechanism for anti-cancer agents. nih.gov Studies on various indazole derivatives demonstrate a consistent pattern of affecting the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. rsc.orgresearchgate.net

Specifically, treatment of cancer cell lines with certain indazole compounds leads to a significant downregulation of the anti-apoptotic protein Bcl-2. rsc.orgresearchgate.net Bcl-2 plays a crucial role in cell survival by preventing the release of mitochondrial cytochrome c. nih.gov Concurrently, these indazole derivatives cause an upregulation of the pro-apoptotic protein Bax. rsc.orgresearchgate.net An excess of Bax relative to Bcl-2 promotes mitochondrial membrane permeabilization, a key step in initiating the apoptotic cascade. mdpi.com

This shift in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction and leads to the activation of executioner caspases. dntb.gov.ua Research confirms that treatment with bioactive indazole analogs results in increased expression levels of cleaved caspase-3, the primary executioner caspase responsible for the proteolytic cleavage of numerous cellular substrates, ultimately leading to cell death. rsc.org One study on an indazole derivative, compound 2f , demonstrated that it dose-dependently promoted apoptosis in 4T1 breast cancer cells, which was directly linked to the upregulation of both Bax and cleaved caspase-3, and the downregulation of Bcl-2. rsc.org

Table 1: Effect of Indazole Analogs on Apoptotic Protein Expression

| Compound | Cell Line | Effect on Bcl-2 | Effect on Bax | Effect on Cleaved Caspase-3 | Reference |

|---|---|---|---|---|---|

| Compound 6o | K562 | Decreased | Increased | Not Specified | nih.gov |

| Compound 2f | 4T1 | Downregulated | Upregulated | Upregulated | rsc.org |

Modulation of Key Intracellular Signaling Pathways (e.g., B-cell receptor signaling, cellular signaling cascades)

Indazole derivatives, including analogs of (1H-Indazol-6-yl)-methyl-amine, function significantly as inhibitors of various protein kinases, thereby modulating critical intracellular signaling pathways that are often dysregulated in diseases like cancer. nih.govrsc.org These compounds interfere with cellular signaling cascades essential for cell proliferation, survival, and migration. nih.gov

One of the most important pathways targeted by these inhibitors is the B-cell receptor (BCR) signaling cascade. nih.gov Antigen binding to the BCR initiates a signaling cascade involving a series of phosphorylation events mediated by tyrosine kinases. youtube.com Key kinases in this pathway include spleen tyrosine kinase (Syk) and Bruton's tyrosine kinase (Btk). nih.govmiddlebury.edu Activated Syk propagates the signal, leading to the activation of downstream molecules, including Btk and the phosphatidylinositol 3-kinase (PI3K). youtube.commdpi.com

The PI3K/AKT/mTOR pathway is another crucial cellular signaling cascade frequently targeted by indazole derivatives. nih.govnih.gov This pathway governs essential cellular processes like cell growth, proliferation, and survival. nih.gov Studies have shown that certain 3-amino-1H-indazole derivatives can effectively inhibit this pathway, leading to anti-proliferative effects in various cancer cell lines. nih.gov For instance, compound W24 , a 3-amino-1H-indazole derivative, was found to inhibit the PI3K/AKT/mTOR pathway, resulting in G2/M cell cycle arrest and apoptosis. nih.gov Indazole amide analogs have also been developed as potent inhibitors of the extracellular signal-regulated kinase (ERK1/2) pathway, another key cascade in cell signaling. nih.gov

Antimicrobial Activity Investigations (e.g., antibacterial, antifungal)

The indazole scaffold is a key structural motif in compounds exhibiting a broad range of antimicrobial activities. nih.govnih.gov Various derivatives have been synthesized and evaluated for their efficacy against pathogenic bacteria and fungi. nih.govtandfonline.com

In vitro studies have demonstrated that certain series of indazole analogs possess significant antibacterial properties. A sequence of N-methyl-3-aryl indazoles showed notable activity against bacterial strains including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.govresearchgate.net Further research into novel 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles revealed that compounds possessing electron-withdrawing groups such as –Cl, –NO2, and –Br were more potent against tested bacterial strains than the standard drug ciprofloxacin. tandfonline.com Some pyrazole (B372694) and indazole derivatives have shown significant antibacterial potency against clinical and multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus genera, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL. researchgate.net

In addition to antibacterial effects, indazole derivatives have also been investigated for their antifungal activity. nih.govaustinpublishinggroup.com The same series of N-methyl-3-aryl indazoles that were effective against bacteria also displayed inhibitory action against the fungal strain Candida albicans. nih.govresearchgate.net The broad-spectrum potential of the indazole nucleus makes it a promising scaffold for the development of new antimicrobial agents. nih.govpnrjournal.com

Comprehensive Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of indazole-based compounds. These studies reveal that the nature and position of substituent groups on the indazole scaffold dramatically influence potency, selectivity, and efficacy. nih.govnih.gov

For instance, in a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives designed as Polo-like kinase 4 (PLK4) inhibitors, substitutions on the benzene (B151609) ring were critical for activity. nih.gov A methyl substituent at the para-position (K02 ) yielded high potency (IC50 = 12.4 nM), whereas increasing the volume of the alkyl substituent led to a marked decrease in activity. nih.gov Halogen substitution also had a significant impact; a 3,4-dichloro substituted analog (K22 ) was identified as an exceptionally potent PLK4 inhibitor with an IC50 value of 0.1 nM. nih.gov

SAR studies on 1H-indazole derivatives as inhibitors of the IDO1 enzyme showed that substituent groups at both the 4-position and 6-position of the indazole ring played a crucial role in inhibitory activity. nih.gov Similarly, for FGFR1 inhibitors based on a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, the addition of an N-ethylpiperazine group was found to be important for enhancing both enzyme inhibitory and cellular activity. nih.gov These findings underscore the importance of systematic structural modifications to optimize the therapeutic potential of indazole analogs. researchgate.netdoi.org

Table 2: SAR of N-(1H-indazol-6-yl)benzenesulfonamide Analogs as PLK4 Inhibitors

| Compound | Substituent (R) on Benzene Ring | PLK4 IC50 (nM) | Reference |

|---|---|---|---|

| K01 | H | 25.1 | nih.gov |

| K02 | 4-CH3 | 12.4 | nih.gov |

| K03 | 4-C2H5 | 56.2 | nih.gov |

| K11 | 4-F | 16.5 | nih.gov |

| K12 | 4-Cl | 12.7 | nih.gov |

| K22 | 3,4-di-Cl | 0.1 | nih.gov |

The mechanism by which many indazole-based compounds inhibit kinases involves direct interaction with the ATP-binding site, specifically the "hinge region" that connects the N- and C-lobes of the kinase domain. The 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment, a key feature in several kinase inhibitors. nih.gov

Molecular docking studies have elucidated the specific interactions that anchor the indazole core to the kinase hinge. For example, in the design of PLK4 inhibitors, the indazole core of compound K01 was shown to form crucial hydrogen bond connections with the backbone amino acid residues of Glu-90 and Cys-92 in the hinge region. nih.gov This type of bidentate hydrogen bonding interaction mimics the binding of the adenine (B156593) portion of ATP and is a common feature of many ATP-competitive kinase inhibitors. The stability and geometry of these hinge-binding interactions are critical determinants of a compound's inhibitory potency and its specificity for a particular kinase over others in the kinome. nih.gov

The biological activity of drug candidates is often correlated with their physicochemical properties, such as lipophilicity, which governs their ability to cross biological membranes and interact with target proteins. nih.gov Lipophilicity is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Computational Chemistry and in Silico Modeling for Research and Design

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In drug discovery, this technique is crucial for understanding how a ligand, such as a derivative of (1H-Indazol-6-yl)-methyl-amine, might interact with a biological target, typically a protein or enzyme. These simulations provide insights into the binding affinity, conformation, and specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

These simulations are not only predictive but also explanatory, helping to rationalize the structure-activity relationships (SAR) observed in experimental assays. By visualizing the docked poses, researchers can understand why certain structural modifications to the (1H-Indazol-6-yl)-methyl-amine core might lead to increased or decreased biological activity.

Below is an interactive table summarizing typical interactions observed in molecular docking studies of indazole derivatives with kinase targets.

| Interacting Residue (Kinase) | Type of Interaction | Moiety of Indazole Derivative |

| Hinge Region Amino Acid (e.g., Met) | Hydrogen Bond | Indazole N1 or N2 |

| Gatekeeper Residue (e.g., Thr, Met) | Hydrophobic Interaction | Substituted phenyl ring |

| Catalytic Loop Residue (e.g., Asp) | Hydrogen Bond | Amine or other functional groups |

| Solvent-exposed region | van der Waals forces | Various substituents |

Homology Modeling and Protein Structure Prediction in Target Identification

When the experimental three-dimensional structure of a biological target is unavailable, homology modeling provides a powerful alternative. This technique constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). This is particularly relevant when investigating the potential targets of (1H-Indazol-6-yl)-methyl-amine or its analogues for which no crystal structure exists in a complex with a ligand.

The process of homology modeling involves sequence alignment between the target and template, model building, and subsequent refinement and validation. The resulting model can then be used for molecular docking studies to predict how indazole-based compounds might bind. For example, if a novel kinase is identified as a potential target for an indazole derivative, but its structure has not been solved, a homology model can be built using the crystal structure of a known kinase with a high degree of sequence similarity. This allows for an initial assessment of the potential binding site and can guide the early stages of drug design.

The accuracy of the homology model is highly dependent on the sequence identity between the target and the template. Higher sequence identity generally results in a more reliable model, particularly for the binding site.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a predictive QSAR model, researchers can estimate the activity of newly designed molecules without the need for immediate synthesis and testing, thus saving time and resources.

In the context of (1H-Indazol-6-yl)-methyl-amine derivatives, a QSAR study would involve compiling a dataset of analogues with their experimentally measured biological activities (e.g., IC50 values). For each molecule, a set of molecular descriptors, which are numerical representations of its chemical structure, would be calculated. These descriptors can encode various properties, including electronic, steric, and hydrophobic features. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

For instance, a 3D-QSAR technique like Comparative Molecular Field Analysis (CoMFA) could be used to analyze a series of indazole-based compounds. This method generates 3D grid-based fields around the molecules to represent their steric and electrostatic properties. The resulting model can highlight regions where modifications to the (1H-Indazol-6-yl)-methyl-amine scaffold would likely lead to improved activity.

Virtual Screening Approaches for Novel Lead Generation and Hit Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. This approach can be broadly categorized into structure-based and ligand-based methods.

Structure-based virtual screening (SBVS) relies on the 3D structure of the target protein. A large chemical library is docked into the binding site of the target, and the molecules are ranked based on their predicted binding affinity or other scoring functions. This method could be used to screen vast databases for compounds containing the (1H-Indazol-6-yl)-methyl-amine scaffold or similar chemotypes that are predicted to bind to a specific target of interest.

Ligand-based virtual screening (LBVS) is employed when the structure of the target is unknown. This method uses the knowledge of known active compounds to identify others in a library that have similar properties. Techniques such as similarity searching, based on 2D fingerprints or 3D shape, can be used to find molecules that are structurally similar to a known active indazole derivative.

Pharmacophore Modeling and Rational Drug Design Strategies

A pharmacophore model represents the essential 3D arrangement of steric and electronic features that are necessary for a molecule to exert a particular biological effect. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Pharmacophore models can be generated based on the structure of a ligand-target complex or from a set of known active molecules.

For a series of active indazole derivatives, a pharmacophore model could be developed to define the key features required for their biological activity. This model might include a hydrogen bond acceptor feature corresponding to the nitrogen atoms of the indazole ring, an aromatic feature for the indazole core itself, and other features depending on the specific substituents.

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries for novel compounds that match the pharmacophore, even if they have a different underlying chemical scaffold. This is a powerful strategy for scaffold hopping and discovering new lead compounds. Furthermore, the model provides a blueprint for the rational design of new (1H-Indazol-6-yl)-methyl-amine derivatives with potentially enhanced potency and selectivity.

Advanced Research Applications and Future Perspectives

Development of Next-Generation Therapeutic Agents for Specific Oncological Indications

The indazole core is integral to several FDA-approved kinase inhibitors, demonstrating its vast therapeutic potential in oncology. rsc.orgrsc.org Researchers are actively developing novel indazole-based compounds targeting specific and aggressive cancers like Acute Myeloid Leukemia (AML) and colorectal cancer. nih.govnih.gov

Acute Myeloid Leukemia (AML): A significant portion of AML cases are linked to mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. nih.gov This has made FLT3 a critical target for therapeutic intervention. Scientists have designed and synthesized novel benzimidazole-indazole derivatives that show potent inhibitory activity against both wild-type and mutated FLT3 kinases, which are often responsible for drug resistance. nih.govtandfonline.com

One optimized compound, 22f , demonstrated exceptionally potent inhibition of FLT3 and the drug-resistant D835Y mutant, with IC₅₀ values of 0.941 nM and 0.199 nM, respectively. nih.gov It also showed strong antiproliferative effects against the MV4-11 AML cell line. nih.gov Another series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives also yielded potent FLT3 inhibitors, with compound 8r showing significant activity against FLT3 and its mutants. tandfonline.com

Beyond FLT3, Lysine-specific demethylase 1 (LSD1) has emerged as another promising epigenetic target in AML. nih.gov Novel tranylcypromine-indazole-based derivatives have been developed as highly effective LSD1 inhibitors. The representative compound 9e inhibits LSD1 with an IC₅₀ value of 9.85 nM and displays significant antiproliferative activity against various leukemia cell lines. nih.gov

| Compound | Target | Cell Line | Activity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|---|

| 22f (benzimidazole-indazole) | FLT3 | MV4-11 | 0.26 nM (GI₅₀) | nih.gov |

| 22f (benzimidazole-indazole) | FLT3-D835Y | Ba/F3 | 0.29 nM (GI₅₀) | nih.gov |

| 8r (benzamide-indazole) | FLT3-ITD | - | 22.8 nM (IC₅₀) | tandfonline.com |

| 8r (benzamide-indazole) | FLT3-D835Y | - | 5.64 nM (IC₅₀) | tandfonline.com |

| 9e (tranylcypromine-indazole) | LSD1 | MV-4-11 | 1.40 µM (IC₅₀) | nih.gov |

| 9e (tranylcypromine-indazole) | LSD1 | HL-60 | 1.54 µM (IC₅₀) | nih.gov |

Colorectal Cancer: The indazole scaffold is also being leveraged to develop agents against solid tumors like colorectal cancer. A notable example is CFI-400945 , an indazole derivative that was identified as an effective inhibitor of tumor growth in a mouse model of colon cancer, progressing as a novel clinical candidate. nih.gov Furthermore, newly synthesized indazol-pyrimidine hybrids have shown promising antiproliferative activity against the Caco-2 human colon adenocarcinoma cell line. mdpi.com Compound 4b from this series was particularly potent, with an IC₅₀ of 0.827 µM, significantly outperforming the reference drug. mdpi.com

| Compound | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| CFI-400945 | HCT116 (in vivo) | Effective tumor growth inhibition | nih.gov |

| 4b (indazol-pyrimidine) | Caco-2 | 0.827 µM | mdpi.com |

| Staurosporine (Reference) | Caco-2 | 4.202 µM | mdpi.com |

Exploration of the Indazole Scaffold in Diverse Chemical Biology Probes and Tools

The unique structural and chemical properties of the indazole ring system make it an invaluable scaffold for the development of chemical biology probes and tools. nih.gov As a bioisostere of indole (B1671886), it can interact with biological targets in similar ways, allowing for the design of specific modulators and inhibitors for studying cellular signaling pathways. nih.govchemimpex.com

The versatility of the indazole scaffold allows for extensive structural modifications, enabling the creation of large libraries of compounds for screening against various biological targets. longdom.orgresearchgate.net These libraries are instrumental in identifying novel enzyme inhibitors, receptor modulators, and probes to explore complex biological processes. For instance, indazole-based compounds have been developed as specific inhibitors for kinases such as Akt, Aurora kinases, and FGFR, which are crucial for understanding and potentially treating a range of diseases. nih.govnih.govnih.gov The design of these specific inhibitors provides powerful tools for dissecting the roles of individual kinases in cellular function and disease pathology. sigmaaldrich.com

Potential in Materials Science: Catalysis, Polymers, and Sensor Technologies

The applications of indazole derivatives extend beyond biology into the realm of materials science. chemimpex.com The unique electronic properties and ability to coordinate with metal ions make the indazole scaffold a promising component for advanced materials. chemimpex.comresearchgate.net

Catalysis: Indazole derivatives can serve as ligands in coordination chemistry, forming stable complexes with transition metals. chemimpex.comnih.gov This opens up possibilities for designing novel catalysts for a variety of organic transformations. The synthesis of indazoles often involves transition-metal-catalyzed reactions, which underscores the strong interplay between the indazole scaffold and metal centers. nih.govresearchgate.net

Polymers: The incorporation of the rigid, thermally stable indazole moiety into polymer backbones is being explored as a strategy to enhance the properties of advanced materials, such as improving thermal stability. chemimpex.com

Sensor Technologies: Certain indazole derivatives exhibit interesting photophysical properties, such as fluorescence. researchgate.netrsc.org This has led to research into their use as fluorescent sensors. For example, indole and indazole derivatives containing salicylaldimine have been designed as fluorescent smart materials for the detection of copper ions (Cu²⁺). rsc.org The ability of the nitrogen atoms in the indazole ring to act as recognition sites for analytes, similar to the related imidazole (B134444) heterocycle, suggests significant potential for developing highly sensitive and selective chemical sensors. seejph.com

Q & A

What are the optimal synthetic routes for (1H-Indazol-6-yl)-methyl-amine, and how do reaction conditions influence yield?

The synthesis of (1H-Indazol-6-yl)-methyl-amine often employs Suzuki-Miyaura cross-coupling reactions. For example, a protocol using (1H-indazol-6-yl)boronic acid (1.2 equiv.), bromopyridin-2-amine (1.0 equiv.), Pd(dppf)Cl₂ (5 mol%), and potassium carbonate in a dioxane/H₂O (4:1) solvent at 100°C yields intermediates like 5-(1H-Indazol-6-yl)pyridin-2-amine with ~62% yield after column chromatography . Key factors include:

- Catalyst selection : Pd(dppf)Cl₂ ensures efficient coupling.

- Solvent system : Aqueous dioxane balances reactivity and solubility.

- Temperature : Prolonged heating (overnight) maximizes conversion.

Alternative routes using Buchwald-Hartwig amination or reductive amination may require optimization of base strength and reducing agents (e.g., NaBH₄ vs. LiAlH₄) to avoid by-products.

How can crystallographic data resolve ambiguities in the molecular structure of (1H-Indazol-6-yl)-methyl-amine derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, tautomeric forms, and hydrogen-bonding networks. For instance, a study on 1,3-dimethyl-1H-indazol-6-amine revealed a nearly planar molecular skeleton (max. deviation: 0.0325 Å) and N–H⋯N hydrogen bonds stabilizing the crystal lattice . Tools like SHELXL (for refinement) and SHELXS (for structure solution) are widely used, though their limitations in handling twinned data or low-resolution datasets require complementary methods like charge-flipping algorithms .

What methodologies are employed to evaluate the biological activity of (1H-Indazol-6-yl)-methyl-amine derivatives?

- Enzyme inhibition assays : Derivatives like 6-fluoro-1H-indazol-5-amine show CYP1A2 inhibition potential, assessed via fluorescence-based assays using recombinant enzymes and probe substrates (e.g., ethoxyresorufin) .

- Cellular viability studies : Anti-cancer activity is tested using MTT assays on cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ values correlated to substituent effects (e.g., electron-withdrawing groups enhance potency) .

- Protein interaction mapping : Surface plasmon resonance (SPR) or ITC quantifies binding affinities to targets like kinases or receptors.

How can contradictory data in SAR studies of indazole derivatives be systematically addressed?

Contradictions in structure-activity relationships (SAR) often arise from:

- Substituent positional effects : For example, 6-chloro-1H-indazol-3-amine exhibits higher enzyme affinity than 6-bromo analogs due to smaller van der Waals radii of Cl vs. Br .

- Tautomerism : 1H- vs. 2H-indazole tautomers (e.g., 1H-indazole lacks the stability of 2H-forms) can skew activity data .

- Assay variability : Standardizing protocols (e.g., fixed ATP concentrations in kinase assays) minimizes discrepancies. Meta-analyses of PubChem BioAssay data (AID 743255) help identify trends .

What advanced computational tools predict the pharmacokinetic properties of (1H-Indazol-6-yl)-methyl-amine analogs?

- ADMET prediction : SwissADME or ADMETLab 2.0 estimate logP (hydrophobicity), bioavailability, and CYP450 interactions. For example, a logP of ~0.973 (predicted via Crippen method) suggests moderate blood-brain barrier penetration .

- Docking simulations : AutoDock Vina or Glide model interactions with targets like EGFR or VEGFR2, highlighting key residues (e.g., Lys721 in EGFR for hydrogen bonding) .

- MD simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying conformational shifts affecting potency .

How does the introduction of methylamine at the 6-position alter indazole’s electronic and steric properties?

The methylamine group at C6:

- Enhances electron density : NMR shifts (e.g., δ 6.05 ppm for NH₂ in DMSO-d₆) indicate strong resonance effects .

- Influences steric bulk : Molecular volume (125.34 ml/mol) and polar surface area (~60 Ų) impact solubility and membrane permeability .

- Modulates tautomer equilibrium : Compared to unsubstituted indazole, methylamine stabilizes the 1H-tautomer, as shown by SC-XRD bond lengths (C–N: 1.34 Å vs. 1.38 Å in 2H-forms) .

What strategies mitigate by-product formation during N-methylation of indazole derivatives?

- Controlled alkylation : Use of methyl iodide (1.1 equiv.) in DMF with NaH as a base at 0°C minimizes over-alkylation .

- Protecting groups : Boc-protection of the amine prior to methylation (e.g., using BBr₃ for deprotection) improves selectivity .

- Catalytic methods : Phase-transfer catalysts (e.g., TBAB) enhance reaction efficiency in biphasic systems .

How are high-throughput screening (HTS) pipelines optimized for indazole-based compound libraries?

- Library design : Focus on substituents with diverse electronic profiles (e.g., –F, –Cl, –OCH₃) at C3, C5, and C7 positions .

- Automated synthesis : Microwave-assisted reactions (e.g., 150°C, 20 min) accelerate intermediate generation .

- Data analysis : Machine learning (e.g., Random Forest classifiers) prioritizes hits based on bioactivity cliffs in ChEMBL datasets .

What crystallographic software packages are recommended for refining indazole derivative structures?

- SHELXL : Preferred for small-molecule refinement due to robust least-squares algorithms and handling of disorder .

- Olex2 : Integrates SHELX functions with GUI for real-time visualization of electron density maps .

- PLATON : Validates structures via ADDSYM checks, detecting missed symmetry in space groups like P2₁/c .

How do solvent effects influence the NMR spectral interpretation of (1H-Indazol-6-yl)-methyl-amine?

- Deuterated solvents : DMSO-d₆ resolves NH protons (δ 13.23 ppm), while CDCl₃ masks them due to exchange broadening .

- pH-dependent shifts : In aqueous buffers (pH 7.4), the amine group (pKa ~9.5) remains protonated, altering coupling patterns in ¹H NMR .

- NOESY experiments : Identify through-space interactions between methylamine protons and aromatic Hs, confirming substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.